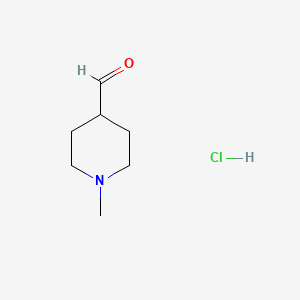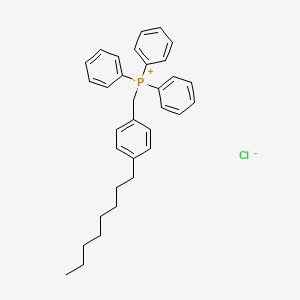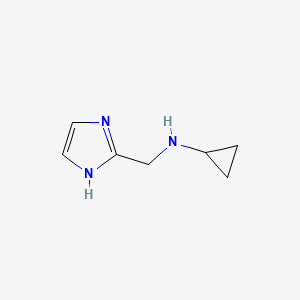![molecular formula C37H68NaO8P B1420814 Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate CAS No. 322647-59-6](/img/structure/B1420814.png)
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
説明
16:0-18:2 PA or 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphate is a sodium salt of phosphatidic acid, with substitution of palmitic acid and linolenic acid at the sn-1 and sn-2 positions respectively, in the glycerol backbone.
Phosphatidic acid (PA) is an anionic, membrane structural lipid. It is amphipathic in nature containing a polar head group and two long hydrophobic acyl chains. PA acts as a parent compound for more complex membrane phospholipids. 16:0-18:2 PA or 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphate is a sodium salt of phosphatidic acid, with substitution of palmitic acid and linolenic acid at the sn-1 and sn-2 positions respectively, in the glycerol backbone.
科学的研究の応用
Synthesis and Chemical Properties
Furanoid Esters Synthesis : Research by Jie and Lam (1977) explored the synthesis of furanoid esters, including those derived from unsaturated fatty esters related to the chemical structure of Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate. These synthetic processes are crucial in understanding the chemical behavior and potential applications of such compounds (Jie & Lam, 1977).
Surfactant Properties : Tsubone, Uchida, and Mimura (1990) described the synthesis and physicochemical properties of new amphoteric surfactants containing a phosphoric acid group, which shares similarities with the compound . These surfactants show potential in various industrial and pharmaceutical applications due to their unique chemical properties (Tsubone, Uchida, & Mimura, 1990).
Crystallographic and Structural Analysis
Crystal Structure Studies : Bartl, Catti, and Ferraris (1976) conducted X-ray and neutron diffraction studies on sodium dihydrogen phosphate dihydrate, which is structurally related to the compound . Such studies help in understanding the molecular and crystal structure, which is essential for potential material science applications (Bartl, Catti, & Ferraris, 1976).
Hydrogen Bonding in Crystal Structures : The research by Rosenberg et al. (1973) on the sodium salt of the dinucleoside phosphate and its crystallization into a double helix structure highlights the importance of understanding hydrogen bonding in such compounds, which could have implications in biological systems and materials science (Rosenberg et al., 1973).
Applications in Materials Science
Texturization of Silicon : Xi, Yang, and Que (2003) explored the use of tribasic sodium phosphate in texturizing monocrystalline silicon. This research indicates potential applications of sodium phosphate compounds in the field of solar energy and semiconductor manufacturing (Xi, Yang, & Que, 2003).
Synthesis of Sodium Zirconium Phosphate : The work of Naik et al. (2004) on the low-temperature synthesis of sodium zirconium phosphate, a potential ceramic matrix for high-level nuclear waste, suggests the utility of sodium phosphates in waste management and environmental applications (Naik et al., 2004).
Additional Insights
Phosphate Glass Alteration Study : Forler et al. (2010) conducted a study on phosphate glass alteration using sodium phosphate compounds. Their research provides insights into the environmental behavior and stability of such materials (Forler et al., 2010).
Antimicrobial Activity : Tsubone, Uchida, and Ito (1991) investigated the antimicrobial activity of phosphobetaines, including compounds structurally similar to Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate. Their findings could be relevant for the development of new antimicrobial agents (Tsubone, Uchida, & Ito, 1991).
特性
IUPAC Name |
sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b13-11-,18-17-;/t35-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNPOFCKGPJAFU-HQFKUYMNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677117 | |
| Record name | Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | |
CAS RN |
322647-59-6 | |
| Record name | Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



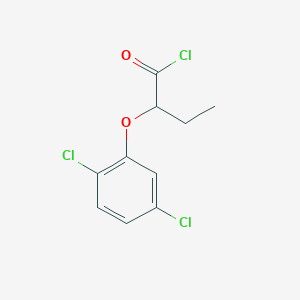
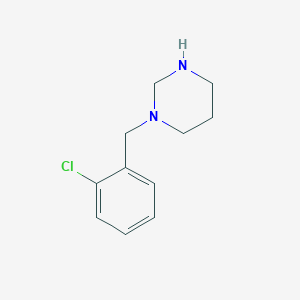
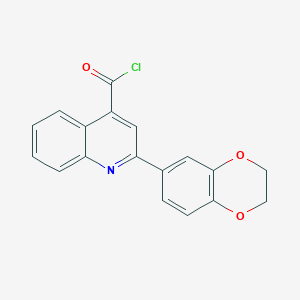
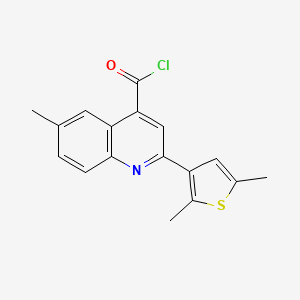
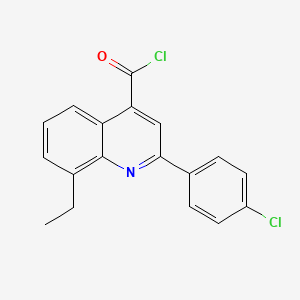
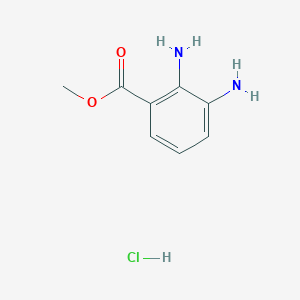
amine](/img/structure/B1420743.png)
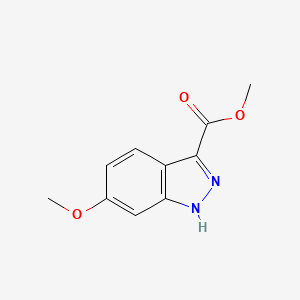
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
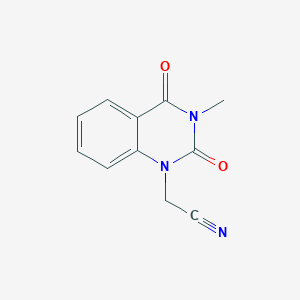
![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)
